molecular formula C7H13ClN2OS B1441310 1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1203898-18-3

1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1441310
CAS No.: 1203898-18-3
M. Wt: 208.71 g/mol
InChI Key: XSSPUQBSLMXRMC-UHFFFAOYSA-N
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Description

1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the CAS Number: 1203898-18-3 . It has a molecular weight of 208.71 .


Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4,5]decan-3-ones were synthesized to reveal the influence of the N-substituent on the anti-ulcer activity . N-Hexylpiperidone (XXI) was synthesized in two steps from N-benzylpiperidone (VIII) .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H12N2OS.ClH/c10-6-5-11-7 (9-6)1-3-8-4-2-7;/h8H,1-5H2, (H,9,10);1H .


Chemical Reactions Analysis

The synthesis of this compound involves one-pot three-component condensation of N-benzylpiperidone (VIII), the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 300 - 302 . The compound should be stored under inert gas .

Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Antimycobacterial Agents : A study synthesized 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives and evaluated them for potential antimycobacterial activity. Ten compounds were found to be active at 25 µg/mL concentration, with one showing more than 90% inhibition, highlighting the compound's role in developing antimycobacterial agents (Srivastava et al., 2005).
  • Anti-coronavirus Activity : Research on 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives demonstrated their efficacy against human coronavirus and influenza virus, suggesting the compound's utility in antiviral drug development (Apaydın et al., 2019).

Anticancer Research

  • Anticancer Activity : New derivatives of 1-thia-azaspiro[4.5]decane were synthesized and evaluated for anticancer activity against various human cancer cell lines. Several compounds displayed moderate to high inhibition activities, showcasing the potential for anticancer drug development (Flefel et al., 2017).

Synthesis and Chemical Transformations

  • Synthesis of Heterocycles : The compound has been utilized in synthesizing various sulfur-containing heterocycles, indicating its versatility as a chemical intermediate in organic synthesis (Reddy et al., 2001).
  • Spiro Thiazolinone Derivatives : It served as a precursor in synthesizing spiro thiazolinone heterocyclic compounds with observed antimicrobial activities, further highlighting its role in developing new antimicrobial agents (Patel & Patel, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

It has been found to possess anti-ulcer activity , suggesting that it may interact with targets involved in gastric ulcer formation and healing.

Mode of Action

Given its anti-ulcer activity , it can be inferred that it interacts with its targets to modulate the physiological processes involved in ulcer formation and healing.

Biochemical Pathways

Considering its anti-ulcer activity , it is likely that it influences pathways related to gastric acid secretion, mucosal protection, and ulcer healing.

Result of Action

1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in the reduction of ulcer formation and promotion of ulcer healing.

Biochemical Analysis

Biochemical Properties

1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions, particularly as an anti-ulcer agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in gastric acid secretion, thereby reducing stomach acidity and promoting ulcer healing . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize its binding to target enzymes and proteins.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In gastric epithelial cells, the compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammation and promoting mucosal healing . Additionally, it modulates cellular metabolism by inhibiting enzymes involved in the synthesis of gastric acid, leading to decreased acid production and enhanced ulcer healing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules . The compound binds to the active sites of enzymes responsible for gastric acid secretion, such as H+/K+ ATPase, thereby inhibiting their activity . This inhibition reduces the production of gastric acid, which is crucial for ulcer healing. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response, further contributing to its anti-ulcer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under standard storage conditions, with minimal degradation over extended periods . Long-term studies in vitro and in vivo have demonstrated sustained anti-ulcer activity, with no significant loss of efficacy over time

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response . At lower doses, the compound effectively reduces gastric acid secretion and promotes ulcer healing without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and mild hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its anti-ulcer activity . The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, which may impact its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects . The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in the gastric mucosa, where it exerts its anti-ulcer effects . The distribution of the compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is primarily localized in the cytoplasm and the membranes of gastric epithelial cells . It may also be targeted to specific organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in gastric acid secretion . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments .

Properties

IUPAC Name

1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS.ClH/c10-6-5-11-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSPUQBSLMXRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203898-18-3
Record name 1-Thia-4,8-diazaspiro[4.5]decan-3-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203898-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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